1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
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Overview
Description
1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various fields of scientific research and industrial applications. The compound is characterized by its high nucleophilicity and basicity, which contribute to its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with decyl iodide. The reaction typically involves mixing 1,4-diazabicyclo[2.2.2]octane with decyl iodide in an appropriate solvent such as chloroform or methanol. The mixture is then heated under reflux conditions to facilitate the alkylation process. The resulting product is purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Ring-Opening Reactions: The quaternary ammonium salt can react with nucleophiles, leading to ring-opening reactions that produce piperazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and sulfonates in solvents like polyethylene glycol (PEG) or diglyme at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products:
Piperazine Derivatives: Resulting from ring-opening reactions with nucleophiles.
Substituted Ammonium Salts: From nucleophilic substitution reactions.
Scientific Research Applications
1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide involves its high nucleophilicity and basicity. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This property makes it an effective catalyst in many organic reactions. Additionally, its ability to form stable complexes with other molecules contributes to its versatility in chemical processes .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its nucleophilicity and basicity.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
N-Alkylated DABCO Derivatives: Compounds with various alkyl groups attached to the nitrogen atoms, exhibiting similar reactivity.
Uniqueness: 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide stands out due to its long decyl chain, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic or amphiphilic characteristics .
Properties
CAS No. |
62634-07-5 |
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Molecular Formula |
C16H33IN2 |
Molecular Weight |
380.35 g/mol |
IUPAC Name |
1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C16H33N2.HI/c1-2-3-4-5-6-7-8-9-13-18-14-10-17(11-15-18)12-16-18;/h2-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
PEGJKCRJSSGMCY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]12CCN(CC1)CC2.[I-] |
Origin of Product |
United States |
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